4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)aniline
Description
4-Bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)aniline is a halogenated aromatic amine with a complex substitution pattern. Its structure includes bromo (Br), fluoro (F), nitro (NO₂), and trifluoromethoxy (OCF₃) groups positioned at the 4-, 3-, 6-, and 2-positions of the benzene ring, respectively. Based on its substituents, the molecular formula is inferred as C₇H₃BrF₄N₂O₃, with a calculated molecular weight of approximately 318.0 g/mol (derived from atomic weights).
Its reactivity is likely influenced by the synergistic effects of multiple substituents, which may enhance electrophilic substitution or nucleophilic aromatic substitution reactions .
Properties
Molecular Formula |
C7H3BrF4N2O3 |
|---|---|
Molecular Weight |
319.01 g/mol |
IUPAC Name |
4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C7H3BrF4N2O3/c8-2-1-3(14(15)16)5(13)6(4(2)9)17-7(10,11)12/h1H,13H2 |
InChI Key |
OYFAWZQAQGRXGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)OC(F)(F)F)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)aniline typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring.
Bromination: Addition of bromine to the desired position on the ring.
Fluorination: Introduction of the fluorine atom.
Trifluoromethoxylation: Addition of the trifluoromethoxy group.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, bromine or bromine-containing reagents for bromination, and appropriate fluorinating agents for fluorination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Oxidation: Conversion of the aniline group to nitro or other oxidized forms.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen exchange or substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like iron powder in acidic conditions or catalytic hydrogenation.
Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium fluoride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution reactions can introduce various functional groups to the benzene ring.
Scientific Research Applications
4-Bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions and pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis and Molecular Properties
The table below compares 4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)aniline with two structurally related compounds from available literature:
Key Observations:
Electron-Withdrawing Effects: The target compound’s NO₂ and OCF₃ groups create a highly electron-deficient ring, making it more reactive in aromatic substitution reactions compared to 2-fluoro-3-methyl-6-nitroaniline, where the methyl group (electron-donating) reduces ring activation .
Halogen Influence :
- Bromine’s larger atomic radius (vs. chlorine in the analog from ) may enhance halogen bonding interactions, affecting crystal packing or binding in biological targets .
Applications :
Notes and Limitations
A broader analysis would require data on additional analogs (e.g., nitro-free or OCF₃-free derivatives).
Physical properties (e.g., melting point, solubility) for the target compound are inferred; experimental validation is necessary.
Safety and handling data are unavailable in the provided sources, necessitating caution in practical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
